Octahydro-1H-indol-6-ol hydrochloride
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Overview
Description
Octahydro-1H-indol-6-ol hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-indol-6-ol hydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole structure . This is followed by hydrogenation to achieve the octahydro form.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature to ensure complete hydrogenation of the indole ring .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indol-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles and fully saturated derivatives, depending on the specific reaction conditions .
Scientific Research Applications
Octahydro-1H-indol-6-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octahydro-1H-indol-6-ol hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity. The compound may also interfere with specific enzymatic pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Octahydro-1H-indol-6-ol hydrochloride is unique due to its fully hydrogenated indole ring, which imparts different chemical and biological properties compared to partially hydrogenated or non-hydrogenated indoles .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indol-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h6-10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHTWEBNMXVULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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